2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE
Overview
Description
2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom. The compound also features two benzyl groups, one substituted with a methoxy group and the other with a nitro group. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.
Introduction of the benzyl groups: The benzyl groups can be introduced through nucleophilic substitution reactions. For instance, 4-methoxybenzyl chloride and 4-nitrobenzyl chloride can be reacted with the oxadiazole ring in the presence of a base to form the desired product.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where the methoxy or nitro groups can be replaced by other substituents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential biological activity could be harnessed for therapeutic purposes, such as in the treatment of diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE exerts its effects depends on its interactions with molecular targets. The methoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing the compound’s activity. The oxadiazole ring can also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE include other oxadiazole derivatives with different substituents on the benzyl groups. For example:
2-(4-methoxybenzyl)-5-[(4-chlorobenzyl)thio]-1,3,4-oxadiazole: This compound has a chlorine atom instead of a nitro group, which can affect its reactivity and biological activity.
2-(4-methoxybenzyl)-5-[(4-methylbenzyl)thio]-1,3,4-oxadiazole: The presence of a methyl group instead of a nitro group can also influence the compound’s properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-23-15-8-4-12(5-9-15)10-16-18-19-17(24-16)25-11-13-2-6-14(7-3-13)20(21)22/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTFKQIOTHPXAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24795756 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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